Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate
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Overview
Description
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of an ethyl ester group, an isopropylidene-protected diol, and a hydroxyl group. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the isopropylidene protecting group. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in an alcohol .
Scientific Research Applications
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The isopropylidene group provides steric protection, enhancing the compound’s stability and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Methylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate
- Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Ethylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate
Uniqueness
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate is unique due to its specific isopropylidene protecting group, which provides enhanced stability and selectivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Properties
IUPAC Name |
ethyl 5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-4-15-10(14)12-5-6(12)7(13)8-9(12)17-11(2,3)16-8/h6-9,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHJYQWYJORMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(C3C2OC(O3)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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